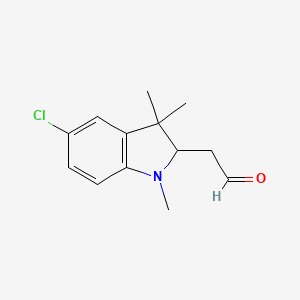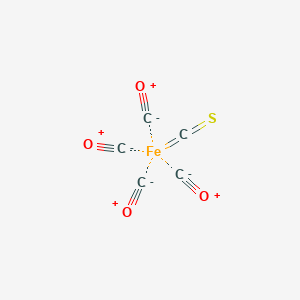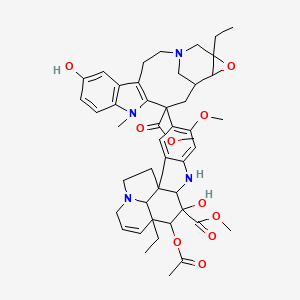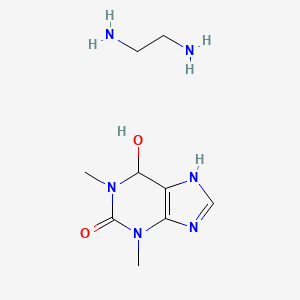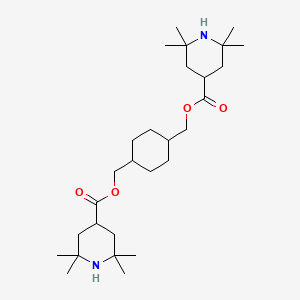
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and esterified with a cyclohexane derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester typically involves the esterification of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- with a cyclohexanediylbis(methylene) derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
- 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
- Cyclohexyl-carbamic acid 4-acetyl-2,2,6,6-tetramethyl-piperidin-4-yl ester
Uniqueness
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester stands out due to its specific ester linkage with a cyclohexane derivative, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its distinct reactivity and applications .
Propriétés
Numéro CAS |
70851-59-1 |
|---|---|
Formule moléculaire |
C28H50N2O4 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
[4-[(2,2,6,6-tetramethylpiperidine-4-carbonyl)oxymethyl]cyclohexyl]methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C28H50N2O4/c1-25(2)13-21(14-26(3,4)29-25)23(31)33-17-19-9-11-20(12-10-19)18-34-24(32)22-15-27(5,6)30-28(7,8)16-22/h19-22,29-30H,9-18H2,1-8H3 |
Clé InChI |
UNMMDHHDJHWFNS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)C(=O)OCC2CCC(CC2)COC(=O)C3CC(NC(C3)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
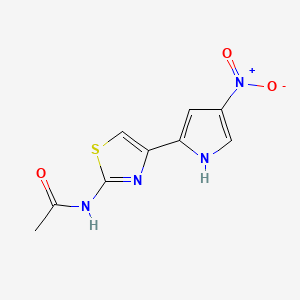

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
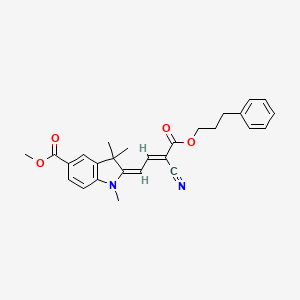
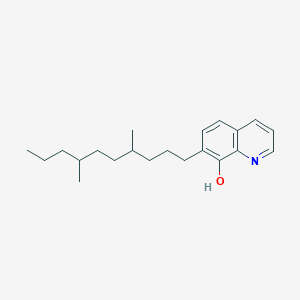

![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
